molecular formula C10H11ClFN3 B3215093 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1158592-31-4

1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B3215093
M. Wt: 227.66
InChI Key: HMXACTPGCBBBJF-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with a molecular formula of CHClFN . It is an important intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride involves several steps. One method involves the reaction of a compound (3) and other reagents . Another approach for the synthesis of a similar compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .

Scientific Research Applications

Efficient PFAS Removal

Amine-containing sorbents, which share a functional group with 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, have been explored for the removal of PFAS from water supplies. The design of amine-functionalized sorbents for PFAS control in water treatment emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, closely related to the core structure of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles through condensation and cyclization processes highlights the chemical versatility and pharmaceutical relevance of these compounds (Dar & Shamsuzzaman, 2015).

Monoamine Oxidase Inhibition

Pyrazoline derivatives, structurally related to pyrazoles, have shown promise as monoamine oxidase (MAO) inhibitors. The inhibition of MAO by substituted pyrazoline derivatives underscores the potential therapeutic applications of these compounds in treating neurological disorders (Mathew et al., 2013).

Antioxidant Activity Analysis

The analytical methods for determining antioxidant activity provide a framework for evaluating the potential antioxidant properties of compounds like 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride. These methods include spectrophotometry-based assays and electrochemical (bio)sensors, highlighting the diverse approaches to assessing the antioxidant capacity of chemical compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14;/h1-6H,7H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXACTPGCBBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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